DW18134

IRAK4 Kinase Inhibition Inflammation

Inflammatory disease researchers face a critical shortage of well-characterized IRAK4 tool compounds with defined potency tiers. DW18134 addresses this gap as an intermediate-potency IRAK4 inhibitor (IC50 11.2 nM), enabling dose-response studies distinct from clinical candidates like PF-06650833. • Validated in LPS-induced peritonitis & DSS-induced colitis models - reduces disease severity, inflammatory infiltration, and cytokine production. • Protects intestinal barrier function via tight junction gene upregulation in vivo. Supplied as ≥98% pure solid with global ambient-temperature shipping and flexible bulk quoting to meet both pilot studies and scale-up procurement.

Molecular Formula C24H21N5O3
Molecular Weight 427.5 g/mol
Cat. No. B12371936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDW18134
Molecular FormulaC24H21N5O3
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1(CC2=CC(=C(C=C2O1)C3=CC=NC=C3)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C
InChIInChI=1S/C24H21N5O3/c1-24(2)12-16-9-18(17(11-20(16)32-24)14-3-6-26-7-4-14)28-22(30)19-13-31-23(29-19)15-5-8-27-21(25)10-15/h3-11,13H,12H2,1-2H3,(H2,25,27)(H,28,30)
InChIKeyFHTBEAJSKSCQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DW18134: An IRAK4 Kinase Inhibitor


The compound 2-(2-aminopyridin-4-yl)-N-(2,2-dimethyl-6-pyridin-4-yl-3H-1-benzofuran-5-yl)-1,3-oxazole-4-carboxamide, commonly referred to as DW18134, is a small-molecule inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) [1]. IRAK4 is a key mediator in the NF-κB-regulated inflammatory signaling pathway and has been identified as a promising therapeutic target for autoimmune and inflammatory diseases [1]. DW18134 was developed through structure-based drug design and represents a potent and selective tool for interrogating IRAK4-dependent biology [2].

Unique IRAK4 Inhibition Profile of DW18134


In the rapidly evolving field of IRAK4 inhibitor research, potency and selectivity can vary by orders of magnitude across different chemical series, even among those developed for the same target. The specific binding kinetics, off-target profiles, and resultant in vivo efficacy of an IRAK4 inhibitor are determined by its unique molecular structure [1]. For instance, DW18134 demonstrates an IC50 of 11.2 nM against IRAK4, which places it in a distinct potency tier compared to other clinical and tool compounds. Its specific scaffold and substitution pattern result in a unique biological fingerprint, meaning that its effects on downstream cytokine secretion or disease models cannot be extrapolated from or substituted with another IRAK4 inhibitor without direct comparative data [2].

DW18134 Compared to Other IRAK4 Inhibitors


Intermediate Potency Among IRAK4 Inhibitors

DW18134 inhibits IRAK4 kinase activity with an IC50 value of 11.2 nM, which is less potent than the clinical-stage inhibitor PF-06650833 (IC50 = 0.9 nM) in the same enzymatic assay [1]. This positions DW18134 as an intermediate-potency tool compound compared to a range of other IRAK4 inhibitors [2].

IRAK4 Kinase Inhibition Inflammation

Cellular Target Engagement and Anti-inflammatory Activity

In cellular assays using primary peritoneal macrophages and RAW264.7 cells, DW18134 dose-dependently inhibited the LPS-induced phosphorylation of IRAK4 and its downstream effector IKK. At a 10 μM concentration, the inhibition rates for IRAK4 and IKK phosphorylation were 46.5% and 65.3% in primary cells, respectively [1]. This target engagement translated to functional inhibition, as DW18134 dose-dependently suppressed the secretion of pro-inflammatory cytokines TNF-α and IL-6 [1].

Cellular Assay Cytokine Secretion Inflammation

In Vivo Efficacy in Peritonitis and Colitis Models

In an LPS-induced peritonitis model, DW18134 significantly attenuated behavioral scores and reduced serum levels of TNF-α and IL-6 [1]. In a DSS-induced colitis model, DW18134 significantly reduced the disease activity index (DAI) and normalized body weight and food/water intake [2].

In Vivo Model Peritonitis Colitis

Research Applications of DW18134


Cellular IRAK4 Dependency Benchmarking

Use DW18134 as an intermediate-potency IRAK4 inhibitor tool compound to validate the IRAK4-dependence of specific inflammatory phenotypes in macrophage or other immune cell assays. Its well-characterized IC50 of 11.2 nM allows researchers to establish a dose-response relationship distinct from more potent clinical candidates like PF-06650833, which is valuable for studying partial inhibition or for use in systems where ultra-high potency may not be required [1].

Preclinical Studies in Acute and Chronic Inflammation Models

Employ DW18134 in in vivo studies of peritonitis and inflammatory bowel disease (IBD). The compound has demonstrated the ability to reduce disease severity, inflammatory cell infiltration, and cytokine production in both LPS-induced peritonitis and DSS-induced colitis models, making it a suitable candidate for further preclinical evaluation of the therapeutic potential of IRAK4 inhibition in these disease contexts [1].

Intestinal Barrier Function and IRAK4 Signaling

Leverage DW18134 to study the role of IRAK4 signaling in maintaining intestinal epithelial integrity. Studies have shown that DW18134 protects intestinal barrier function in a DSS-induced colitis model by upregulating the expression of tight junction genes [1]. This application scenario is specific to researchers investigating the crosstalk between innate immune signaling and epithelial barrier biology in the gut.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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